2-Chloro-5,6-difluoro-1-methylbenzimidazole
Overview
Description
2-Chloro-5,6-difluoro-1-methylbenzimidazole is a chemical compound with the molecular formula C8H5ClF2N2 . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of 2-Chloro-5,6-difluorobenzimidazole involves several steps. It is prepared from 4,5-difluoro-2-nitroaniline via successive reduction, cyclization, and diazotization reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H5ClF2N2 . It has a molecular weight of 202.59 g/mol.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, it can react with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose to give the β-nucleoside .Scientific Research Applications
Material Science Applications
- Ferroelectricity and Antiferroelectricity in Benzimidazoles : Benzimidazoles, including derivatives like 2-Chloro-5,6-difluoro-1-methylbenzimidazole, have been found to exhibit above-room-temperature ferroelectricity and antiferroelectricity. This property is significant in the context of developing lead- and rare-metal-free ferroelectric devices, especially given the chemical stability and ubiquity of the imidazole unit in biological systems (Horiuchi et al., 2012).
Chemistry and Synthesis
- Benzimidazole Derivatives Synthesis : this compound has been synthesized through various chemical reactions. This includes a process involving reduction, cyclization, and diazotization reactions starting from 4,5-difluoro-2-nitroaniline (Zou, Drach, & Townsend, 1997).
- Spectral Studies : Spectral studies of 2-Chloro-1-methylbenzimidazole and its reactions with phenols have been conducted. These studies provide insights into the chemical properties and potential applications of these compounds (Kulkarni & Patil, 1981).
Pharmacological Research
- Antiviral Evaluation : The antiviral properties of benzimidazole derivatives, including this compound, against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) have been studied. These studies have identified the potential of these compounds in the development of new antiviral agents (Zou, Ayres, Drach, & Townsend, 1996).
Mechanism of Action
Target of Action
Benzimidazole derivatives, to which this compound belongs, are known to have a wide range of biological activities and can target various proteins and enzymes .
Mode of Action
It is known that the insertion of fluorine atoms into the molecules of heterocyclic compounds like benzimidazoles can lead to a significant increase in biological activity . This suggests that the fluorine atoms in this compound may play a crucial role in its interaction with its targets.
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a variety of biological pathways due to their broad spectrum of biological activities .
Result of Action
Given the known biological activities of benzimidazole derivatives, it can be inferred that this compound may have potential therapeutic effects .
properties
IUPAC Name |
2-chloro-5,6-difluoro-1-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2N2/c1-13-7-3-5(11)4(10)2-6(7)12-8(13)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQKPPFWOPXIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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